N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide
Description
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide is a complex organic compound that features a triazole ring, a phenyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-20-21-17(22(12)2)14-5-4-6-15(11-14)19-18(23)13-7-9-16(10-8-13)26(3,24)25/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPUVZCZIPPOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide typically involves multiple steps. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the triazole-phenyl intermediate with 4-methylsulfonylbenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
